molecular formula C11H14BrNS B8734689 4-[(4-Bromophenyl)sulfanyl]piperidine CAS No. 188527-04-0

4-[(4-Bromophenyl)sulfanyl]piperidine

Cat. No.: B8734689
CAS No.: 188527-04-0
M. Wt: 272.21 g/mol
InChI Key: QGTSDUFWJPPASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Bromophenyl)sulfanyl]piperidine is a chemical compound of interest in organic synthesis and pharmaceutical research. While specific biological data for this exact compound is not available in the searched literature, its structure combines two pharmacologically significant motifs: a bromophenyl group and a piperidine ring . Piperidine derivatives are established as key structural components in numerous biologically active molecules and are frequently investigated for their diverse properties . The bromine atom on the phenyl ring offers a versatile handle for further chemical modifications via cross-coupling reactions, making this compound a potential intermediate or "building block" for the development of more complex molecules . Research into similar sulfonyl-containing piperidine compounds has shown their use in treating prokineticin-mediated diseases , and other piperidine derivatives have demonstrated a range of activities, including antimicrobial, anticancer, and effects on the central nervous system . The presence of the sulfanyl (thioether) group may influence the compound's electronic properties and lipophilicity, which can be critical parameters in drug design. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188527-04-0

Molecular Formula

C11H14BrNS

Molecular Weight

272.21 g/mol

IUPAC Name

4-(4-bromophenyl)sulfanylpiperidine

InChI

InChI=1S/C11H14BrNS/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2

InChI Key

QGTSDUFWJPPASZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=CC=C(C=C2)Br

Origin of Product

United States

Rigorous Structural Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Techniques for Structure Elucidation

The definitive structure of a novel or synthesized compound like 4-[(4-Bromophenyl)sulfanyl]piperidine is established using a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the bromophenyl group. The aromatic protons would appear as a characteristic AA'BB' system (two doublets) in the downfield region (typically 7.0-7.6 ppm). The protons on the piperidine ring would appear more upfield, with their chemical shifts and splitting patterns revealing their positions relative to the sulfur and nitrogen atoms. The proton attached to the carbon bearing the sulfur atom (C4-H) would be a key diagnostic signal.

¹³C-NMR: A carbon NMR spectrum would complement the ¹H-NMR data by showing signals for each unique carbon atom in the molecule. For the expected C₁₁H₁₄BrNS formula, one would anticipate signals corresponding to the four distinct carbons of the p-substituted benzene (B151609) ring and the three distinct carbons of the piperidine ring (C4, C2/C6, and C3/C5). The chemical shifts would confirm the presence of aliphatic and aromatic carbons and the influence of the electronegative bromine, sulfur, and nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretching of the secondary amine in the piperidine ring (typically a sharp peak around 3300-3500 cm⁻¹).

Aromatic C-H stretching (above 3000 cm⁻¹).

Aliphatic C-H stretching (below 3000 cm⁻¹).

C=C stretching within the aromatic ring (in the 1450-1600 cm⁻¹ region).

C-N stretching of the piperidine ring.

C-S stretching, which typically gives weak bands.

A strong band in the far-IR region would correspond to the C-Br stretch.

Mass Spectrometry (EI-MS, ESI-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The isotopic pattern of the molecular ion would be highly characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity (M⁺ and M+2).

Electrospray Ionization (ESI-MS): This softer ionization technique is also highly suitable. The compound would typically be observed as its protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) would determine the exact mass to several decimal places, allowing for the unambiguous confirmation of the molecular formula, C₁₁H₁₄BrNS.

Microanalytical and Elemental Composition Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure sample. For a purified sample of this compound (C₁₁H₁₄BrNS), the experimentally determined percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) would be compared to the theoretical values calculated from its molecular formula. A close match (typically within ±0.4%) provides strong evidence of the compound's purity and elemental composition.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. It would confirm the connectivity of the 4-bromophenyl ring to the sulfur atom, which is in turn bonded to the 4-position of the piperidine ring. Furthermore, it would reveal the preferred conformation of the piperidine ring (e.g., chair conformation) and the orientation of the bulky (4-bromophenyl)sulfanyl substituent (equatorial or axial).

Chromatographic Methods for Purity Assessment in Research (e.g., TLC, HPLC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively check for purity. A pure sample of this compound would appear as a single spot on a TLC plate when developed with an appropriate solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative technique for assessing purity. When a sample is analyzed by HPLC, a pure compound will ideally yield a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, and purity can be expressed as a percentage of the total peak area detected.

Computational Chemistry and Molecular Modeling for Compound Design and Understanding

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as 4-[(4-Bromophenyl)sulfanyl]piperidine, might interact with the binding site of a target receptor.

Elucidation of Ligand-Receptor Binding Interactions

Molecular docking simulations are instrumental in elucidating the specific interactions between a ligand and its receptor. For a compound like this compound, these simulations would identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues of the target protein. For instance, studies on other piperidine (B6355638) derivatives have shown that the piperidine nitrogen can act as a key interaction point, forming hydrogen bonds or ionic interactions with acidic residues in the receptor's active site. The bromophenyl group would likely engage in hydrophobic and potentially halogen bonding interactions, which are increasingly recognized for their importance in ligand binding.

Active Site Analysis and Binding Mode Prediction

A crucial aspect of molecular docking is the analysis of the receptor's active site to predict the most likely binding mode of the ligand. Computational programs can identify cavities and pockets on the protein surface that are suitable for ligand binding. For this compound, docking studies would aim to predict its conformation within the active site. The analysis would consider the spatial arrangement of the bromophenyl and piperidine moieties and how they complement the shape and chemical environment of the binding pocket. The predicted binding mode provides a structural hypothesis for the compound's mechanism of action.

Induced-Fit Docking and Conformational Changes

Standard docking procedures often treat the receptor as a rigid entity. However, in reality, both the ligand and the receptor can undergo conformational changes upon binding. Induced-fit docking (IFD) is a more advanced technique that accounts for this flexibility. An IFD simulation of this compound would allow the side chains of the amino acids in the active site to adjust to the presence of the ligand, providing a more accurate and realistic model of the binding event. This can be particularly important for understanding the binding of ligands that induce significant conformational rearrangements in the receptor.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Generation and Validation of Pharmacophore Hypotheses

Based on the structure of a known active ligand like this compound, or a set of active compounds, a pharmacophore model can be generated. This model will consist of a 3D arrangement of key chemical features. For this compound, these features would likely include a hydrophobic region for the bromophenyl group, a hydrogen bond acceptor/donor feature for the piperidine nitrogen, and potentially an aromatic feature. Once a hypothesis is generated, it must be validated to ensure it can distinguish between active and inactive molecules. This is typically done by screening a database of compounds with known activities.

Identification of Key Pharmacophoric Features (e.g., Aromatic Rings, Hydrogen Bond Donors/Acceptors)

The process of pharmacophore modeling explicitly identifies the key features responsible for biological activity. In the case of this compound, the key pharmacophoric features would be hypothesized as:

An Aromatic Ring: The 4-bromophenyl group.

A Hydrophobic Feature: Associated with the bromophenyl group.

A Hydrogen Bond Acceptor/Donor: The nitrogen atom in the piperidine ring.

These features, in their specific spatial arrangement, would constitute the pharmacophore model. This model can then be used as a query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity.

Data Tables

As no specific experimental or computational data for this compound was found in the search results, a data table with research findings cannot be generated. However, a hypothetical data table illustrating the type of information that would be generated from a molecular docking study is presented below.

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A-8.5ASP123Hydrogen Bond
PHE89Pi-Pi Stacking
LEU45Hydrophobic
Hypothetical GPCR B-7.9TYR234Hydrogen Bond
TRP156Hydrophobic
VAL101van der Waals

Ligand-Based and Structure-Based Pharmacophore Approaches

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach can be broadly categorized into ligand-based and structure-based methods.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target protein is unknown, but a set of active ligands is available. For a scaffold like this compound, a model could be generated from a series of its analogs with known biological activities. The process involves aligning these active molecules and identifying common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups, that are crucial for activity. For instance, a hypothetical pharmacophore model derived from derivatives of this compound might identify the piperidine nitrogen as a potential hydrogen bond acceptor or a positive ionizable feature, the bromophenyl group as a hydrophobic and aromatic feature, and the sulfur atom as a potential hydrogen bond acceptor or hydrophobic contact point.

Structure-based pharmacophore modeling is utilized when the 3D structure of the target protein, typically determined through X-ray crystallography or NMR, is known. researchgate.net This method analyzes the key interactions between the protein's active site and a bound ligand. researchgate.net If this compound or a similar ligand were co-crystallized with a target, a pharmacophore model would be constructed based on the specific amino acid residues it interacts with. The model would define features complementary to the binding pocket, such as hydrophobic zones, hydrogen bond partners, and aromatic stacking regions. researchgate.net These models are valuable for understanding the molecular basis of binding and for identifying novel compounds with different chemical scaffolds that can fit the same pharmacophoric constraints.

Table 1: Potential Pharmacophore Features of this compound

Feature TypePotential Origin in CompoundDescription
Aromatic Ring (AR)Bromophenyl groupFacilitates π-π stacking or hydrophobic interactions within the target's binding site.
Hydrophobic (HY)Bromophenyl group, piperidine ringEssential for binding in non-polar pockets of a biological target.
Hydrogen Bond Acceptor (HBA)Nitrogen atom in piperidine, Sulfur atomCan form hydrogen bonds with donor groups (e.g., -OH, -NH) in the active site.
Positive Ionizable (PI)Nitrogen atom in piperidineAt physiological pH, the piperidine nitrogen can be protonated, forming ionic interactions.

Application in Virtual Screening for Novel Ligand Discovery

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Pharmacophore models derived from this compound can be instrumental in this process.

In a ligand-based virtual screening campaign, the generated pharmacophore model serves as a 3D query to filter large compound databases, such as the ZINC database. mdpi.com The screening software searches for molecules that can match the pharmacophoric features both chemically and spatially. This approach is highly efficient for rapidly identifying diverse compounds that share the necessary features for biological activity, even if they are structurally distinct from the original template compounds.

In structure-based virtual screening , molecular docking is a primary tool. researchgate.net Here, the 3D structure of the target protein is used to dock candidate ligands from a database into the binding site. nih.gov The process evaluates the complementarity of the ligand's shape and chemistry to the active site and scores the binding poses based on predicted binding affinity. nih.gov Compounds with favorable docking scores are selected as potential hits. The this compound scaffold could be used as a starting point to screen for derivatives or other compounds that can achieve a stable, low-energy conformation within the target's active site. researchgate.net Both ligand- and structure-based VS approaches significantly reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery of novel and potent ligands. mdpi.com

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the molecular properties of a compound from first principles. nih.gov These methods are used to study the electronic structure, geometry, and reactivity of molecules like this compound. DFT has become a popular method due to its favorable balance of computational cost and accuracy. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.gov

Geometry Optimization and Conformational Analysis

A crucial first step in any quantum chemical study is geometry optimization, where the calculation seeks the lowest energy arrangement of the atoms in a molecule. For this compound, this involves determining the most stable three-dimensional structure. Conformational analysis is particularly important for this molecule due to the flexibility of the piperidine ring and the rotation around the C-S bond.

Table 2: Typical Parameters for DFT-Based Geometry Optimization

ParameterExample Value/MethodPurpose
MethodDensity Functional Theory (DFT)To calculate the electronic structure and energy of the molecule.
FunctionalB3LYPA hybrid functional that combines Hartree-Fock theory with DFT for accurate energy calculations.
Basis Set6-31G(d,p) or higherA set of atomic orbitals used to construct the molecular orbitals. Larger basis sets provide higher accuracy.
EnvironmentIn Vacuum (gas phase) or with a Solvation ModelTo simulate the molecule's geometry in isolation or in a solvent, which can influence conformation.

Electronic Structure and Reactivity Predictions

Once the optimized geometry is obtained, DFT calculations can be used to predict the electronic properties and chemical reactivity of this compound. Key analyses include the examination of Frontier Molecular Orbitals (FMOs) and the generation of a Molecular Electrostatic Potential (MEP) map.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). nih.gov For this compound, the HOMO is expected to be localized on the electron-rich sulfur atom and the bromophenyl ring, while the LUMO may be distributed across the aromatic system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. nih.gov

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, negative potential would be expected around the nitrogen and sulfur atoms, identifying them as sites for electrophilic attack or hydrogen bonding. The hydrogen atom on the piperidine nitrogen would show a positive potential, making it a site for nucleophilic interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of newly designed compounds and for understanding which molecular properties are most important for a desired biological effect. For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to guide structural modifications toward enhanced potency. nih.gov

Derivation of Predictive Models for Biological Activity

The development of a QSAR model involves several key steps. First, a dataset of structurally related compounds, such as analogs of this compound with varying substituents, is required, along with their experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values).

Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices.

3D Descriptors: Molecular shape, volume, and surface area descriptors.

Physicochemical Descriptors: Lipophilicity (logP), polarizability, and electronic properties.

Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), a mathematical equation is derived that links a selection of these descriptors to the biological activity. nih.gov For example, a simplified QSAR equation might look like:

log(1/IC₅₀) = c₁(Descriptor A) + c₂(Descriptor B) + ... + constant

The final step is rigorous validation of the model to ensure its robustness and predictive power. rsc.org This is typically done through internal validation (e.g., cross-validation) and external validation using a test set of compounds not included in the model's training. nih.gov A well-validated QSAR model can then be used to reliably predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis. nih.gov

Table 3: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
(Coefficient of Determination)Measures the goodness of fit for the training set.> 0.6
or r²cv (Cross-validated r²)Measures the internal predictive ability of the model.> 0.5
r²pred (Predictive r² for external set)Measures the model's ability to predict the activity of an external test set.> 0.6

Molecular Dynamics Simulations to Inform Pharmacophore Generation

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. In the context of drug design, MD simulations of a ligand like This compound bound to its biological target can provide valuable insights that inform the generation of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

The process of using MD simulations to inform pharmacophore generation for This compound would typically involve the following steps:

System Setup: A model of the ligand-protein complex is prepared. This involves obtaining or modeling the three-dimensional structure of the target protein and docking This compound into its binding site. The complex is then solvated in a box of water molecules and ions to mimic physiological conditions.

MD Simulation: The system is then subjected to an MD simulation for a specific period, often on the nanosecond to microsecond timescale. During the simulation, the positions of all atoms are updated at very short time intervals, allowing for the observation of the molecule's conformational changes and its interactions with the protein.

Trajectory Analysis: The resulting trajectory from the MD simulation provides a wealth of information. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's binding pose over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are flexible or rigid.

Interaction Analysis: To map the persistent hydrogen bonds, hydrophobic contacts, and other interactions between This compound and the protein's binding site residues throughout the simulation.

Pharmacophore Model Generation: The insights gained from the trajectory analysis are then used to define the key pharmacophoric features. For This compound , these features would likely include:

A hydrophobic feature corresponding to the bromophenyl ring.

A hydrogen bond acceptor/donor feature associated with the piperidine nitrogen.

A hydrophobic or generic feature representing the piperidine ring itself.

A feature representing the sulfur atom , which could be a hydrophobic or a potential hydrogen bond acceptor feature.

By analyzing the most stable and frequently occurring interactions during the MD simulation, a more accurate and dynamic pharmacophore model can be constructed. This "dynamic" pharmacophore is often more representative of the true binding requirements than a model based on a single static crystal structure. This refined pharmacophore model can then be used for virtual screening of large compound libraries to identify novel molecules with a higher probability of being active.

An in-depth examination of the structure-activity relationships (SAR) of this compound and its analogs reveals critical insights into the molecular features governing their biological activities. This analysis focuses on systematic structural modifications to its three core components: the bromophenyl moiety, the sulfanyl (B85325)/sulfonyl linker, and the piperidine ring. Understanding these relationships is fundamental for designing next-generation derivatives with enhanced potency, selectivity, and optimized pharmacological profiles.

Mechanistic Investigations and Biological Activity Profiling in Vitro & in Silico

Enzyme Inhibition Studies

The therapeutic potential of chemical compounds is often linked to their ability to modulate the activity of specific enzymes. Derivatives of the 4-[(4-Bromophenyl)sulfanyl]piperidine scaffold have been investigated as inhibitors of several key enzymes, demonstrating a range of potencies and selectivities that are highly dependent on the specific substitutions made to the core structure.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases. Research into 4'4-bromophenyl-4'-piperidinol derivatives, which share the core bromophenylpiperidine structure, has identified potent inhibitors of AChE. Specifically, two analogues, designated AB11 and AB14, demonstrated significant activity against AChE with IC50 values of 0.029 µM and 0.038 µM, respectively mdpi.com. These findings highlight the potential of the 4-bromophenylpiperidine scaffold in the design of effective cholinesterase inhibitors. Molecular modeling studies support these findings by showing interactions with the active site of the human AChE enzyme mdpi.com.

Table 1: Cholinesterase Inhibitory Activity of 4'4-Bromophenyl-4'-piperidinol Derivatives

Compound Target Enzyme IC50 (µM)
AB11 Acetylcholinesterase (AChE) 0.029

This table is interactive. Click on the headers to sort the data.

Dipeptidyl Peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. While various piperidine-containing compounds have been explored as DPP-4 inhibitors, specific research detailing the inhibitory activity of derivatives of this compound against DPP-4 is not extensively available in the current scientific literature.

Alpha-glucosidase and alpha-amylase are pivotal enzymes in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia. Studies on compounds structurally related to the this compound core have shown varied results.

For instance, a series of novel 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netdovepress.comthiazin-2-yl)-N-arylacetamides, which feature a 4-bromobenzoyl group, were synthesized and evaluated for their α-glucosidase inhibitory activity. Several of these derivatives emerged as potent inhibitors, with IC50 values significantly better than the standard drug, acarbose nih.gov. For example, compound 12a showed an IC50 value of 18.25 µM, and compound 12d had an IC50 of 20.76 µM, both being approximately three times more effective than acarbose (IC50 = 58.8 µM) nih.gov.

Another study involving 5-(3-(4-Bromophenyl) thioureido) pyridine-3-carboxylic acid found that it exhibited good inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 12.17 ± 0.14 µg/mL and 12.01 ± 0.09 µg/mL, respectively nih.gov. Conversely, in a study of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives, the compound bearing a 4-bromophenyl group (PC8) showed the least α-glucosidase inhibitory activity in its series, with a Ki value of 29.36 µM, suggesting that the bromine substitution was not optimal for inhibition in that particular scaffold tubitak.gov.tr.

Table 2: Glycosidase Inhibitory Activity of Related Bromophenyl Derivatives

Compound Target Enzyme IC50 (µM) Reference
2-(3-(4-bromobenzoyl)...)-N-phenylacetamide (12a) α-Glucosidase 18.25 nih.gov
2-(3-(4-bromobenzoyl)...)-N-(4-methylphenyl)acetamide (12d) α-Glucosidase 20.76 nih.gov
5-(3-(4-Bromophenyl) thioureido) pyridine-3-carboxylic acid α-Amylase 12.17 (µg/mL) nih.gov
5-(3-(4-Bromophenyl) thioureido) pyridine-3-carboxylic acid α-Glucosidase 12.01 (µg/mL) nih.gov

This table is interactive. Users can sort by column.

Monoamine oxidases A and B (MAO-A and MAO-B) are important targets for the treatment of neurological disorders. The inhibitory potential of piperidine (B6355638) derivatives containing a bromophenyl moiety has been evaluated. In a study of 24 pyridazinobenzylpiperidine derivatives, compounds were assessed for their inhibition of both MAO-A and MAO-B researchgate.netnih.govnih.gov. The results indicated that most compounds were more selective for MAO-B researchgate.netnih.govnih.gov.

Interestingly, the structure-activity relationship showed that a bromo substituent on the phenyl ring resulted in lower MAO-B inhibition compared to other substituents like chloro, methoxy, fluoro, and cyano groups researchgate.netnih.gov. For example, the derivative with a 3-bromo substituent (S4) had an IC50 of 10.95 µM for MAO-B, whereas the 3-chloro substituted compound (S5) was significantly more potent with an IC50 of 0.203 µM researchgate.netnih.gov. Similarly, the 2-bromo substituted derivative (S3) showed an IC50 of 2.15 µM against MAO-B mdpi.com.

In a separate study, 4'4-bromophenyl-4'-piperidinol derivatives AB11 and AB14 were found to be selective against MAO-B, though with weaker potency, recording IC50 values of 866 µM and 763 µM, respectively mdpi.com.

Table 3: MAO Inhibitory Activity of Bromophenyl-Containing Piperidine Derivatives

Compound Series Specific Derivative Target Enzyme IC50 (µM)
Pyridazinobenzylpiperidine 3-Bromo derivative (S4) MAO-B 10.95
Pyridazinobenzylpiperidine 2-Bromo derivative (S3) MAO-B 2.15
Pyridazinobenzylpiperidine 3-Chloro derivative (S5) MAO-B 0.203
Pyridazinobenzylpiperidine 3-Chloro derivative (S5) MAO-A 3.857
4'4-Bromophenyl-4'-piperidinol AB11 MAO-B 866

This table is interactive. Click on the headers to sort the data.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor in infections by pathogens like Helicobacter pylori frontiersin.org. Piperidine-based compounds have been identified as a class of urease inhibitors nih.gov. The inhibitory activity is influenced by the nature of substituents on the piperidine nitrogen nih.gov.

While direct studies on this compound are limited, research on related structures provides valuable insights. For example, N-arylacetamide derivatives have been shown to be potent urease inhibitors nih.govresearchgate.net. A series of 1,2-benzothiazine-N-arylacetamide derivatives were synthesized and found to have strong inhibitory strengths against urease, with many compounds showing greater potency than the standard inhibitor, thiourea nih.govwikimedia.org. The most potent compound in this series, 5k , which contains a 4-bromophenylacetamide moiety, exhibited an IC50 value of 9.8 ± 0.023 µM, making it more than twice as potent as thiourea (IC50 = 22.3 ± 0.031 µM) nih.gov. This suggests that incorporating a 4-bromophenylacetamide group onto a suitable scaffold is a promising strategy for developing effective urease inhibitors.

Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. Although various heterocyclic scaffolds are under investigation as kinase inhibitors, there is a lack of specific published studies focusing on the kinase inhibitory potential of this compound derivatives in the reviewed literature.

Antimicrobial Activity Evaluation

The threat of antimicrobial resistance has spurred the search for novel chemical entities with antibacterial and antifungal properties. The piperidine scaffold, a core component of this compound, is a well-established pharmacophore in the development of antimicrobial agents. biomedpharmajournal.orgbiointerfaceresearch.com

Antibacterial Spectrum and Efficacy

Derivatives containing the piperidine ring have demonstrated notable antibacterial action. For instance, various 2,6-disubstituted piperidin-4-one derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net A series of 2-piperidin-4-yl-benzimidazoles were found to be effective against clinically important bacteria, including enterococci, with low micromolar minimal inhibitory concentrations (MIC). nih.gov

The introduction of a bromophenyl group can also confer significant antibacterial properties. Studies on N-(4-bromophenyl)furan-2-carboxamide demonstrated potent activity against several clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA (S. aureus). mdpi.com Similarly, 4-(4-bromophenyl)-thiosemicarbazide has been identified as having antibacterial activity, which may be attributable to the electron density on the thiosemicarbazide chain. nih.gov The combination of these structural features in this compound suggests a potential for broad-spectrum antibacterial efficacy.

Table 1: Antibacterial Activity of Structurally Related Compounds

Compound Class Bacterial Strains Observed Efficacy Reference
Piperidin-4-one Derivatives Gram-positive & Gram-negative Significant activity compared to standard researchgate.net
2-piperidin-4-yl-benzimidazoles Enterococcus species Low micromolar MICs nih.gov
N-(4-bromophenyl)furan-2-carboxamide Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, MRSA Effective against resistant strains mdpi.com

Antifungal Efficacy

The structural motifs of this compound are also associated with significant antifungal effects. Piperidin-4-one derivatives have been reported to possess potent fungicidal activity. biomedpharmajournal.orgresearchgate.net For example, one study found that a piperidine-4-one derivative was highly potent against Candida albicans. researchgate.net

The presence of a bromophenyl group in various heterocyclic structures has been linked to antifungal action. zsmu.edu.ua A new agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, demonstrated high-efficiency, broad-spectrum antifungal activity with MIC values ranging from 0.0625-4 μg/ml against pathogenic fungi. nih.govfrontiersin.org This compound was shown to inhibit the formation of hyphae and biofilms, which are crucial for the virulence of C. albicans. nih.govfrontiersin.org Another study on N'-(3-Bromophenyl)-acetohydrazide derivatives also reported good anti-fungal activity. ajprd.comresearchgate.net These findings suggest that this compound could serve as a template for developing new antifungal agents.

Table 2: Antifungal Activity of Structurally Related Compounds

Compound Class Fungal Strains Observed Efficacy Reference
Piperidin-4-one Derivatives Candida albicans Highly potent activity researchgate.net
(4-phenyl-1,3-thiazol-2-yl) hydrazine Candida, Aspergillus, Cryptococcus MIC: 0.0625-4 μg/ml; Fungicidal activity nih.govfrontiersin.org
N'-(3-Bromophenyl)-acetohydrazide Derivatives Not specified Good anti-fungal activity ajprd.comresearchgate.net

Anti-Proliferative and Anticancer Activity Assessments

The search for novel anticancer agents has led to the exploration of various heterocyclic compounds. Both piperidine and bromophenyl moieties are features of numerous molecules with demonstrated anti-proliferative effects.

In Vitro Studies on Cancer Cell Lines

Research has highlighted the 4-bromophenyl moiety as being essential for the anticancer activity of certain molecules. nih.gov For example, studies on brominated coelenteramines showed that the presence of this group was critical for activity against gastric and lung cancer cell lines. nih.gov

Derivatives containing a bromophenyl group have shown efficacy against a range of cancer cell lines. In one study, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs displayed significant growth inhibition against 58 cancer cell lines, with the CNS cancer cell line SNB-75 being particularly sensitive. mdpi.com Another synthesized carbothioamide containing a bromo-indole group managed to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells with IC50 values of 76.3 µg/mL and 45.5 µg/mL, respectively. nih.gov Furthermore, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines exhibited moderate to good potency against various cancer cell lines, including PC-3 (prostate), MDA-MB-231 (breast), MIA PaCa-2 (pancreatic), and U-87 MG (glioblastoma). mdpi.com

Table 3: In Vitro Anticancer Activity of Structurally Related Compounds

Compound/Derivative Class Cancer Cell Lines Key Findings Reference
Brominated Coelenteramines Gastric, Lung 4-bromophenyl moiety essential for activity nih.gov
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs SNB-75 (CNS), UO-31 (Renal), CCRF-CEM (Leukemia) Significant Percent Growth Inhibition (PGI) up to 41.25% mdpi.com
Carbothioamide with bromo-indole group HUVECs, A549 (Lung) IC50 values of 76.3 µg/mL and 45.5 µg/mL, respectively nih.gov
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines PC-3, MDA-MB-231, MIA PaCa-2, U-87 MG IC50 values ranging from 7.84–16.2 µM for the most potent analog mdpi.com

Antioxidant Activity Profiling

Antioxidants are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS). The chemical structure of this compound contains features that suggest potential antioxidant capabilities.

Radical Scavenging Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant potential of a compound. mdpi.com Studies on various molecules containing piperazine or bromophenyl groups have demonstrated notable radical scavenging activity. For instance, piperazine derivatives have been reported to have remarkable power in eliminating DPPH and ABTS radicals. mdpi.com

The antioxidant activity of metal complexes of 4-(4-bromophenyl)-2,2'-bipyridine was evaluated using a free radical scavenging assay, and the iron and cobalt complexes were found to have significantly higher activity than the reference drug. nih.gov A study on a carbothioamide derivative containing a bromo- group determined its free radical scavenging activity via the DPPH assay, reporting an IC50 concentration of 27.8 µg/ml. nih.gov Additionally, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed promising antioxidant activity, with DPPH radical scavenging percentages of up to 73.5% at a 10 µM concentration. mdpi.com

Table 4: Radical Scavenging Activity of Structurally Related Compounds

Compound Class Assay Results Reference
Piperazine Derivatives DPPH, ABTS Remarkable radical scavenging power mdpi.com
Metal Complexes of 4-(4-bromophenyl)-2,2'-bipyridine Free Radical Scavenging Significantly higher activity than reference nih.gov
Carbothioamide with bromo- group DPPH IC50 of 27.8 µg/ml nih.gov

Modulatory Effects on Protein Aggregation (e.g., Amyloid-Beta Fibril Inhibition/Disaggregation)

No studies were identified that have investigated the in vitro or in silico effects of this compound on the aggregation of proteins, including the formation of amyloid-beta fibrils which are a hallmark of Alzheimer's disease. The scientific community has not published any findings on whether this specific compound can inhibit the formation of these fibrils or promote their disaggregation. Therefore, no data tables or detailed research findings on this topic can be provided.

Anti-Parasitic Activity against Specific Targets (e.g., Trypanosoma cruzi amastigotes)

Similarly, the search for literature on the anti-parasitic properties of this compound yielded no results. There are no published studies that have evaluated the efficacy of this compound against Trypanosoma cruzi, the parasite responsible for Chagas disease, specifically targeting its amastigote stage. Consequently, there is no information available to present in data tables or to detail research findings regarding its anti-parasitic activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(4-Bromophenyl)sulfanyl]piperidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-bromobenzenethiol with 4-chloropiperidine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields the target compound . Alternative routes may involve Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple thiols and alcohols under milder conditions . Reported yields vary: 56% for analogous sulfonamide derivatives , while thioether-forming reactions may achieve 70–85% with optimized stoichiometry .

  • Data Contradictions : Lower yields (e.g., 56% ) may stem from steric hindrance or competing side reactions, whereas higher yields require precise control of moisture and oxygen levels to prevent oxidation of the sulfanyl group.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water (70:30) mobile phase resolves impurities .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include δ ~2.8–3.2 ppm (piperidine CH₂-S), δ ~7.3–7.6 ppm (aromatic protons), and absence of residual thiol (~δ 1.5 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 286 (C₁₁H₁₄BrNS⁺) .
  • Elemental Analysis : Confirm C, H, N, S, and Br percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies mitigate sulfur oxidation during storage or reaction conditions?

  • Methodological Answer :

  • Storage : Under inert atmosphere (Ar/N₂) at −20°C in amber vials to prevent photodegradation .

  • Reaction Design : Use antioxidants (e.g., BHT) in reaction mixtures and avoid strong oxidants (e.g., peroxides) .

  • Monitoring : Periodic TLC or LC-MS to detect sulfoxide/sulfone byproducts .

    • Data Contradictions : While some protocols recommend refrigeration , others report stability at 4°C for short-term storage . Contamination with trace metals (e.g., Fe³⁺) can accelerate oxidation, necessitating ultra-pure reagents .

Q. How does the sulfanyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • SAR Studies : The sulfanyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration compared to sulfonamide analogs .

  • Functionalization : The sulfur atom can undergo alkylation (e.g., with methyl iodide) or oxidation (to sulfoxides/sulfones) for diversification .

  • Biological Activity : In receptor-binding assays, sulfanyl derivatives exhibit higher affinity for dopamine D₂ receptors (Ki = 12 nM) than oxygen/sulfonyl analogs, attributed to sulfur’s polarizability .

    • Data Contradictions : While sulfanyl groups generally improve pharmacokinetics, some studies report reduced metabolic stability due to CYP450-mediated oxidation .

Q. What crystallographic techniques resolve structural ambiguities in piperidine-thioether derivatives?

  • Methodological Answer :

  • X-ray Diffraction : Co-crystallization with picric acid or trifluoroacetic acid enhances crystal lattice stability. SHELX programs (e.g., SHELXL) refine structures with R-factors < 0.05 .

  • Key Metrics : Bond lengths (C-S = ~1.82 Å) and dihedral angles (piperidine ring puckering) confirm stereoelectronic effects .

    • Data Contradictions : Discrepancies in torsion angles between computational (DFT) and experimental models may arise from crystal packing forces versus gas-phase optimizations .

Methodological Comparison Table

Parameter Synthetic Route A (Nucleophilic Substitution) Synthetic Route B (Mitsunobu Reaction)
Yield 56–70%75–85%
Reaction Time 12–24 hours4–6 hours
Byproducts Residual thiol, oxidized sulfonesTriphenylphosphine oxide
Scalability Suitable for >10 mmolLimited by DEAD cost

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